molecular formula C27H23NO6 B2880418 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866813-27-6

7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2880418
CAS No.: 866813-27-6
M. Wt: 457.482
InChI Key: DJZDGFRWGLPHIN-UHFFFAOYSA-N
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Description

7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dioxolo group: This step may involve the use of protecting groups and subsequent deprotection.

    Functionalization with ethoxybenzoyl and methoxyphenylmethyl groups: These steps often require selective reactions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up procedures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Industry

In the industrial sector, these compounds can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one would depend on its specific biological activity. Generally, quinoline derivatives interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

The uniqueness of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-3-32-19-9-7-18(8-10-19)26(29)22-15-28(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZDGFRWGLPHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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